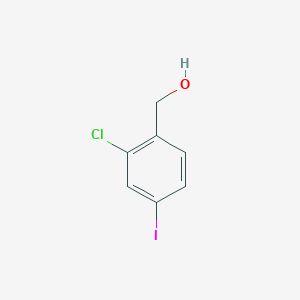
(2-Chloro-4-iodophenyl)methanol
Overview
Description
“(2-Chloro-4-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6ClIO . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “(2-Chloro-4-iodophenyl)methanol” is 268.48 . The InChI code is 1S/C7H6ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Chloro-4-iodophenyl)methanol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility may be found in specialized chemical databases.Safety and Hazards
“(2-Chloro-4-iodophenyl)methanol” is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Mode of Action
Halogenated compounds like (2-chloro-4-iodophenyl)methanol often participate in nucleophilic substitution reactions . In these reactions, the halogen atom (chlorine or iodine in this case) is replaced by a nucleophile, leading to the formation of a new compound. The exact mode of action would depend on the specific biological target and the nature of the nucleophile.
Biochemical Pathways
They may participate in reactions at the benzylic position, which can lead to various downstream effects .
Action Environment
The action, efficacy, and stability of (2-Chloro-4-iodophenyl)methanol can be influenced by various environmental factors . For instance, the pH of the environment could influence the compound’s reactivity. Additionally, the presence of other compounds could affect its stability and reactivity.
properties
IUPAC Name |
(2-chloro-4-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVYAGCZMTBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-iodophenyl)methanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


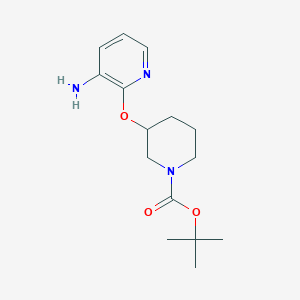

![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
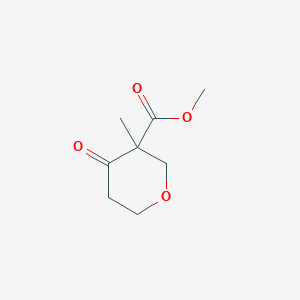
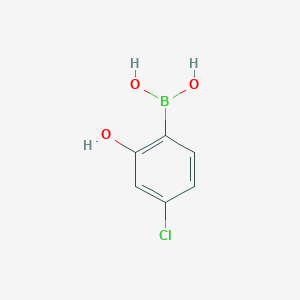
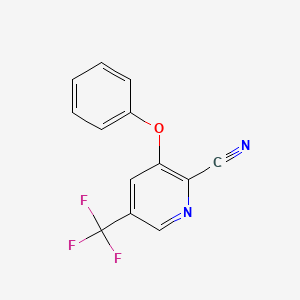

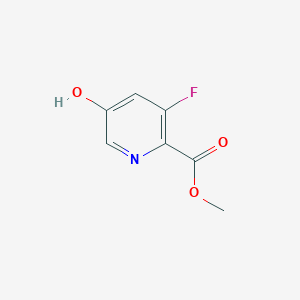
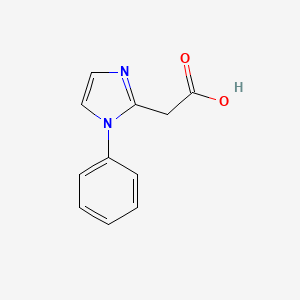

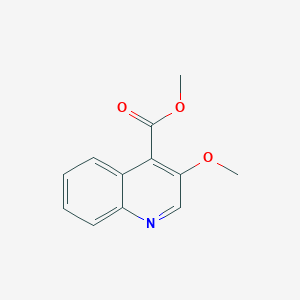
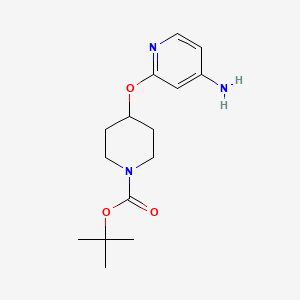
![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)